3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide
Description
This compound belongs to the pyrrolo[3,2,1-ij]quinoline family, characterized by a fused bicyclic system with a pyrrolidine ring and a quinoline backbone. The structure features a 1-methyl-2-oxo group on the pyrrolo[3,2,1-ij]quinoline core and a propanamide side chain substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₄H₂₅N₃O₃, with a molecular weight of 403.48 g/mol (estimated via analogs in ). The 4-methoxyphenyl moiety enhances lipophilicity and may influence receptor binding, while the propanamide linker provides conformational flexibility for target interactions.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-14-19-13-17(12-16-4-3-11-24(21(16)19)22(14)26)23-20(25)10-7-15-5-8-18(27-2)9-6-15/h5-6,8-9,12-14H,3-4,7,10-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGBODVXLHGXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-methoxyphenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on existing literature, focusing on its pharmacological properties and mechanisms of action.
The compound has the following chemical characteristics:
- Molecular Formula : C22H24N2O3
- Molecular Weight : 364.4 g/mol
- CAS Number : 898426-60-3
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Quinine | Anti-tumor activity | |
| Camptothecin | Anti-tumor activity | |
| 4-(6-amino-3,5-dicyano) | Anticonvulsant and anti-cancer properties |
These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation.
The proposed mechanisms of action for this class of compounds include:
- Inhibition of DNA Synthesis : Similar compounds inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- Modulation of Signaling Pathways : They may affect pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.
Anticonvulsant Properties
Some derivatives have shown promise as anticonvulsants. The presence of the methoxy group enhances the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier. For example:
Case Studies
A study conducted on a series of pyrrolidine derivatives demonstrated that modifications in the methoxyphenyl group significantly influenced biological activity. The structure–activity relationship (SAR) analysis revealed that the methoxy substitution is critical for enhancing both anticancer and anticonvulsant activities.
In Vivo Studies
In vivo studies using animal models have shown that compounds similar to this compound exhibit reduced tumor growth rates compared to controls. These findings suggest a potential for clinical application in oncology.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Compounds sharing the pyrrolo[3,2,1-ij]quinolin-8-yl scaffold but differing in substituents are compared below:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound improves solubility compared to bulky alkyl chains (e.g., 3-phenylpropyl in ). Ethoxy analogs () show reduced metabolic stability due to increased susceptibility to cytochrome P450 oxidation.
- Biological Activity: Thioxothiazolidinone-substituted analogs () exhibit anticoagulant properties, whereas the target compound’s propanamide group may favor kinase inhibition.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
